![molecular formula C11H21ClO2Si B14412664 5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate CAS No. 84461-13-2](/img/structure/B14412664.png)
5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate is an organosilicon compound that features a chloro(dimethyl)silyl group attached to a pentyl chain, which is further connected to a 2-methylprop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate typically involves a multi-step process:
Formation of the Pentyl Chain: The initial step involves the preparation of the pentyl chain with a terminal chloro(dimethyl)silyl group. This can be achieved through the reaction of pentyl magnesium bromide with chlorodimethylsilane under anhydrous conditions.
Esterification: The next step involves the esterification of the pentyl chain with methacrylic acid (2-methylprop-2-enoic acid) in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
化学反応の分析
Types of Reactions
5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as bromine or hydrogen chloride can be used, often in the presence of a catalyst like aluminum chloride.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include substituted silyl derivatives with functional groups such as azides, thiocyanates, or amines.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Polymerization: The major products are polymers with repeating units derived from the 2-methylprop-2-enoate moiety.
科学的研究の応用
5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials with tailored properties, such as hydrophobic coatings and silicone-based polymers.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is employed in the development of novel polymers with specific mechanical and thermal properties.
Biological Research: The compound’s derivatives are investigated for their potential use in drug delivery systems and biomedical applications.
作用機序
The mechanism of action of 5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate involves its ability to undergo various chemical transformations. The chloro(dimethyl)silyl group can participate in nucleophilic substitution reactions, while the 2-methylprop-2-enoate moiety can engage in addition and polymerization reactions. These transformations enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities with desired properties.
類似化合物との比較
Similar Compounds
5-[Chloro(dimethyl)silyl]pentyl acrylate: Similar to 5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate but with an acrylate moiety instead of a methacrylate.
5-[Chloro(dimethyl)silyl]pentyl methacrylate: Similar structure but with a different ester group.
3-[Chloro(dimethyl)silyl]propyl 2-methylprop-2-enoate: A shorter chain analogue with similar reactivity.
Uniqueness
This compound is unique due to its specific combination of a chloro(dimethyl)silyl group and a 2-methylprop-2-enoate moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications in materials science, organic synthesis, and polymer chemistry.
特性
CAS番号 |
84461-13-2 |
|---|---|
分子式 |
C11H21ClO2Si |
分子量 |
248.82 g/mol |
IUPAC名 |
5-[chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21ClO2Si/c1-10(2)11(13)14-8-6-5-7-9-15(3,4)12/h1,5-9H2,2-4H3 |
InChIキー |
CTOJNGPOTGPQLI-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCCCC[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



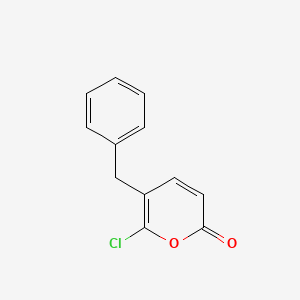
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
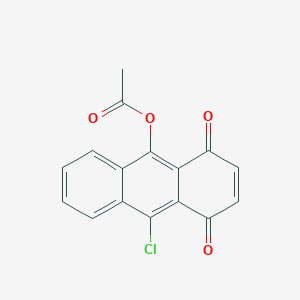
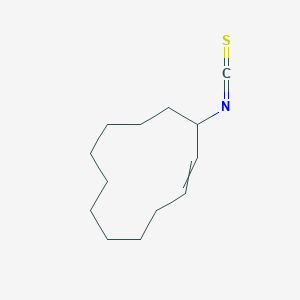
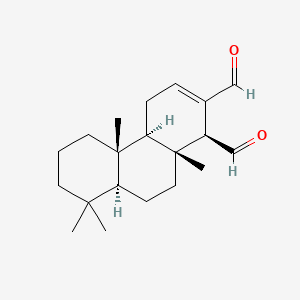
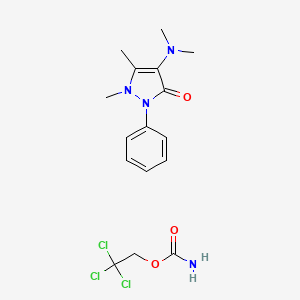
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
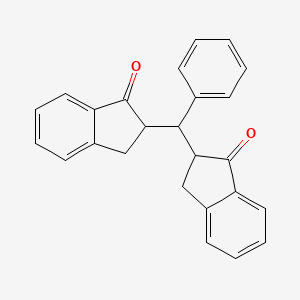
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
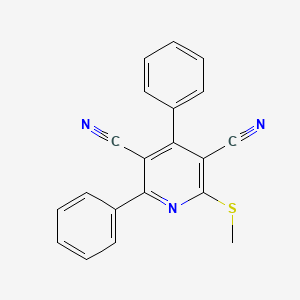
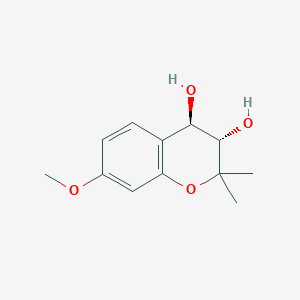
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
